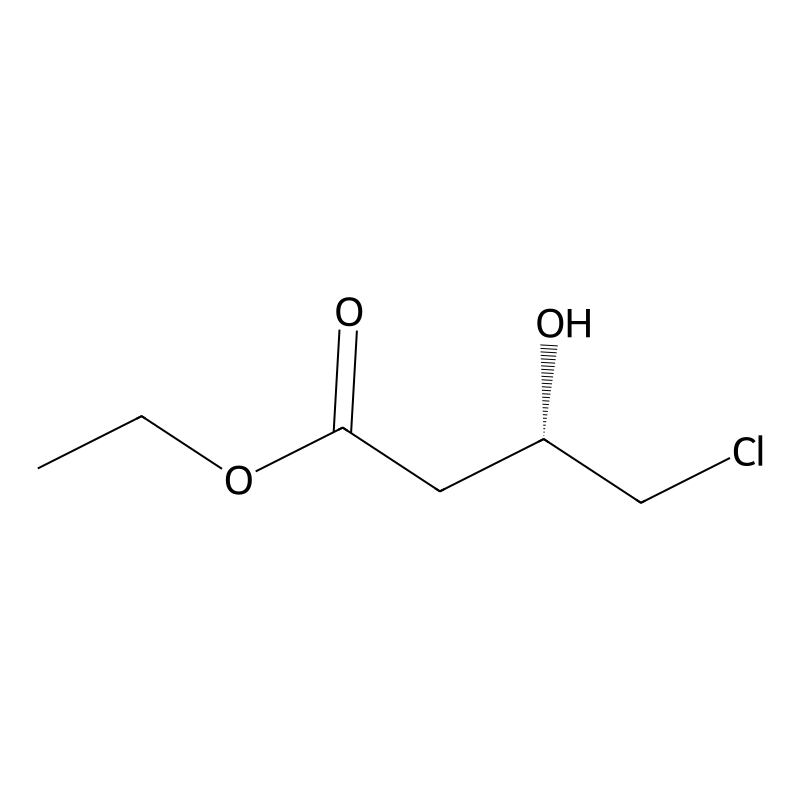

Ethyl s-4-chloro-3-hydroxybutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Allyl Stannane Precursor

Ethyl (S)-4-chloro-3-hydroxybutyrate serves as a starting material for the preparation of allyl stannane. This allyl stannane intermediate finds application in the total synthesis of macrolide iriomoteolide-1b, a complex natural product with potential biological activities []. The specific details of this multi-step synthesis are found in relevant scientific literature [].

Ethyl s-4-chloro-3-hydroxybutyrate is an organic compound characterized by its chiral nature and the presence of a chlorine atom at the fourth position of the butyrate chain. Its chemical formula is C6H11ClO3, and it features a hydroxyl group (-OH) that contributes to its reactivity and biological activity. The compound is often synthesized for use in pharmaceutical intermediates due to its unique structural properties.

ECHB itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of various drugs with specific mechanisms of action.

- Potential hazards: May cause skin irritation or respiratory problems upon inhalation. Chlorine atom suggests potential environmental concerns if improperly disposed of.

- Safety measures: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

- Asymmetric Reduction: It can be synthesized through the asymmetric reduction of ethyl 4-chloroacetoacetate using recombinant enzymes from Escherichia coli or other microorganisms, which transform ketones into alcohols with high enantioselectivity .

- Esterification: The hydroxyl group allows for esterification reactions, making it useful for forming esters with various acids.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Ethyl s-4-chloro-3-hydroxybutyrate exhibits notable biological activities:

- Inhibition of Enzymes: It acts as an inhibitor of the α subunit of bacterial RNA polymerase, which indicates potential applications in antimicrobial drug development .

- Chiral Drug Intermediate: The compound serves as an important intermediate in the synthesis of chiral drugs, particularly those targeting cholesterol metabolism .

Several methods exist for synthesizing ethyl s-4-chloro-3-hydroxybutyrate:

- Biocatalytic Synthesis: Utilizing whole cells of Escherichia coli expressing specific dehydrogenases allows for efficient production through asymmetric reduction processes. This method has shown high yields and enantioselectivity .

- Chemical Synthesis: Traditional synthetic routes involve multi-step processes starting from readily available precursors such as ethyl 4-chloroacetoacetate .

- Enzymatic Methods: Recent advancements include using NADH-dependent reductases from various microorganisms to enhance yield and selectivity during synthesis .

Research has been conducted to understand how ethyl s-4-chloro-3-hydroxybutyrate interacts with various biological systems:

- Protein Interactions: Studies have shown that it can bind to specific enzymes, affecting their activity and leading to potential therapeutic applications.

- Metabolic Pathways: Its role as a metabolic intermediate has been explored in relation to cholesterol-lowering drugs, indicating its importance in pharmacological contexts .

Ethyl s-4-chloro-3-hydroxybutyrate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-chloroacetoacetate | Contains a keto group | Precursor for ethyl s-4-chloro-3-hydroxybutyrate |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Stereoisomer with opposite chirality | Different biological activity profile |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Enantiomer with similar structure | Used in different drug synthesis pathways |

The uniqueness of ethyl s-4-chloro-3-hydroxybutyrate lies in its specific stereochemistry and its targeted biological activity, making it a valuable compound in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant